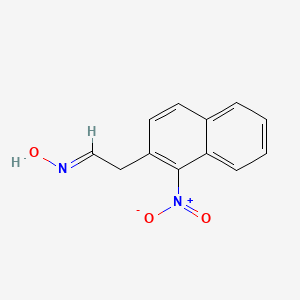

2-(1-Nitro-2-naphthyl)acetaldehyde oxime

Description

2-(1-Nitro-2-naphthyl)acetaldehyde oxime is a nitro-substituted naphthalene derivative containing an oxime functional group (-CH=N-OH). Oximes are widely studied for their coordination chemistry, nonlinear optical (NLO) properties, and reactivity in hydrolysis or complexation reactions . The nitro group at the 1-position of the naphthalene ring likely enhances electron-withdrawing effects, influencing its stability and interactions with metal ions.

Properties

IUPAC Name |

(NE)-N-[2-(1-nitronaphthalen-2-yl)ethylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c15-13-8-7-10-6-5-9-3-1-2-4-11(9)12(10)14(16)17/h1-6,8,15H,7H2/b13-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOASFHRXAIWSGT-MDWZMJQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])CC=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])C/C=N/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Nitro-2-naphthyl)acetaldehyde oxime typically involves the nitration of 2-naphthaldehyde followed by the formation of the oxime. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 1-nitro-2-naphthaldehyde is then reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to form the oxime.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(1-Nitro-2-naphthyl)acetaldehyde oxime can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

Oxidation: The oxime group can be oxidized to a nitroso compound using oxidizing agents like hydrogen peroxide or peracids.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Oxidation: Hydrogen peroxide, peracids.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Reduction: 2-(1-Amino-2-naphthyl)acetaldehyde oxime.

Oxidation: 2-(1-Nitroso-2-naphthyl)acetaldehyde oxime.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1-Nitro-2-naphthyl)acetaldehyde oxime has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as an intermediate in the preparation of dyes, pigments, and pharmaceuticals.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties. Its derivatives may be screened for bioactivity.

Medicine: Explored for its potential therapeutic applications. Derivatives of this compound may be studied for their pharmacological effects.

Industry: Utilized in the production of specialty chemicals and materials. It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-Nitro-2-naphthyl)acetaldehyde oxime depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(4-Nitro-phenyl)-(1-phenyl-ethylimino)-acetaldehyde Oxime (nppeieoH)

- Structure: Contains a nitro-phenyl group and a phenyl-ethylimino moiety linked to acetaldehyde oxime.

- Reactivity: Hydrolyzes in aqueous solutions to form nitroisonitrosoacetophenone (ninap), which binds to Pd(II) to form [Pd(nppeieo)(ninap)] .

- Spectroscopic Properties : DFT studies (B3LYP method) reveal distinct electronic transitions and vibrational modes. The HOMO-LUMO gap suggests moderate electronic stability.

- NLO Properties: Exhibits higher nonlinear optical activity than urea due to charge transfer interactions .

Acetaldehyde Oxime

- Structure : Simplest oxime (CH₃CH=N-OH).

- Health Hazards: Acute exposure causes skin/eye irritation; chronic effects may include carcinogenicity (data incomplete in the evidence) .

- Stability : Prone to hydrolysis under acidic or basic conditions, releasing hydroxylamine and acetaldehyde.

2-(Methylthio)acetaldehyde Oxime

- Structure : Features a methylthio (-S-CH₃) substituent on the acetaldehyde backbone.

- Safety Profile: Classified under GHS guidelines with precautions for handling irritants and sensitizers. No explicit carcinogenicity data are provided .

Comparative Data Table

Research Findings and Mechanistic Insights

- Hydrolysis and Metal Binding : Nitro-substituted oximes like nppeieoH undergo hydrolysis to form reactive intermediates (e.g., ninap), which coordinate with transition metals (e.g., Pd(II)) . This suggests that this compound may exhibit similar behavior, enabling applications in catalysis or material science.

- Electronic Properties : The nitro group’s electron-withdrawing nature stabilizes charge-transfer transitions, as seen in nppeieoH’s NLO properties. This could make this compound a candidate for optoelectronic devices .

- Toxicity Considerations : While acetaldehyde oxime derivatives show acute irritancy, nitro-naphthyl derivatives may pose additional risks due to nitroaromatic toxicity (e.g., mutagenicity), though direct data are lacking .

Biological Activity

2-(1-Nitro-2-naphthyl)acetaldehyde oxime, a derivative of oxime compounds, has garnered attention due to its diverse biological activities. Oximes are known for their roles in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. This article summarizes the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H11N3O3

- Molecular Weight : 233.23 g/mol

- Functional Groups : Nitro group (-NO2), oxime group (-C=N-OH)

This compound's unique structure contributes to its biological activity, particularly its interaction with various biological targets.

Mechanisms of Biological Activity

Oximes, including this compound, exhibit a range of biological activities through various mechanisms:

-

Anticancer Activity :

- Oximes have been shown to inhibit cell proliferation in various cancer cell lines. For instance, studies indicate that derivatives of oxime compounds can induce apoptosis and cell cycle arrest in cancer cells by interacting with specific kinases and signaling pathways .

- The compound's nitro group may enhance its reactivity and binding affinity to target proteins involved in cancer progression.

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in MCF-7 cells | |

| Antimicrobial | Inhibits growth of E. coli | |

| Anti-inflammatory | Reduces TNF-alpha levels |

Case Study: Anticancer Activity

In a study conducted by Wang et al., a series of oxime derivatives were tested against various cancer cell lines, including MCF-7 (breast cancer) and LNCAP (prostate cancer). The results showed that certain derivatives exhibited IC50 values ranging from 6.72 to 13.38 μM, indicating moderate cytotoxicity . The study concluded that the presence of a nitro group significantly enhanced the anticancer activity compared to non-nitro substituted analogs.

Case Study: Antimicrobial Efficacy

A separate investigation assessed the antimicrobial properties of this compound against standard microbial strains such as Staphylococcus aureus and Escherichia coli. The findings revealed effective inhibition at low concentrations, supporting its potential as a lead compound for developing new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.